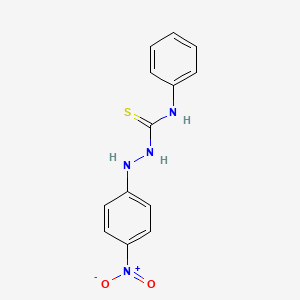

2-(4-nitrophenyl)-N-phenylhydrazinecarbothioamide

Description

Properties

IUPAC Name |

1-(4-nitroanilino)-3-phenylthiourea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N4O2S/c18-17(19)12-8-6-11(7-9-12)15-16-13(20)14-10-4-2-1-3-5-10/h1-9,15H,(H2,14,16,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWXKCYOPIUMBPU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=S)NNC2=CC=C(C=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-nitrophenyl)-N-phenylhydrazinecarbothioamide typically involves the reaction of 4-nitroaniline with phenylisothiocyanate. The reaction is carried out in a suitable solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

2-(4-nitrophenyl)-N-phenylhydrazinecarbothioamide undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group is replaced by other functional groups.

Condensation: It can react with carbonyl compounds to form hydrazones through condensation reactions.

Common Reagents and Conditions

Reduction: Hydrogen gas with palladium on carbon or sodium borohydride in ethanol.

Substitution: Various nucleophiles such as amines or thiols in the presence of a base.

Condensation: Aldehydes or ketones in the presence of an acid catalyst.

Major Products Formed

Reduction: 2-(4-aminophenyl)-N-phenylhydrazinecarbothioamide.

Substitution: Derivatives with different functional groups replacing the nitro group.

Condensation: Hydrazones formed with various carbonyl compounds.

Scientific Research Applications

Anticancer Applications

The compound has been evaluated for its anticancer properties, particularly against various cancer cell lines. Research indicates that derivatives of thiosemicarbazones, including those related to 2-(4-nitrophenyl)-N-phenylhydrazinecarbothioamide, exhibit significant cytotoxicity against cancer cells.

Case Studies and Findings

- Cytotoxicity Against Pancreatic Cancer : In a study assessing the cytotoxic effects on the PACA2 pancreatic cancer cell line, several compounds derived from thiosemicarbazones demonstrated IC50 values indicating potent activity. For instance, certain derivatives showed IC50 values ranging from 25.9 to 73.4 μM, highlighting their potential as effective anticancer agents .

- Mechanism of Action : The mechanism by which these compounds exert their effects often involves the induction of apoptosis in cancer cells and modulation of drug resistance pathways, particularly through interactions with P-glycoprotein (P-gp) transporters .

Antifungal Activity

This compound has also shown promise in antifungal applications. Studies have indicated that related compounds exhibit antifungal properties against various Candida species.

Research Insights

- In Vitro Studies : A series of 4-arylthiosemicarbazides were synthesized and tested for their antifungal potency. The results suggested that certain derivatives possess significant antifungal activity, making them candidates for further development in treating fungal infections .

- Mechanism : The antifungal activity is believed to stem from the ability of these compounds to disrupt fungal cell membranes or inhibit critical metabolic pathways within the fungi.

Overcoming Multidrug Resistance

One of the most critical applications of this compound is its potential role in overcoming multidrug resistance (MDR) in cancer therapy.

Mechanistic Studies

- P-glycoprotein Interaction : Compounds similar to this compound have been shown to selectively kill cells expressing high levels of P-glycoprotein, a major contributor to MDR in cancer treatment. This selectivity allows for re-sensitization of resistant cancer cells to conventional chemotherapeutics .

- Clinical Implications : The ability to enhance the efficacy of existing drugs by co-administering these compounds could lead to improved outcomes for patients with resistant tumors.

Summary Table of Applications

| Application | Description | Key Findings |

|---|---|---|

| Anticancer | Cytotoxic effects on various cancer cell lines | IC50 values ranging from 25.9 to 73.4 μM |

| Antifungal | Activity against Candida species | Significant antifungal potency observed |

| Multidrug Resistance | Overcoming resistance via P-glycoprotein modulation | Selective toxicity towards P-gp expressing cells |

Mechanism of Action

The mechanism of action of 2-(4-nitrophenyl)-N-phenylhydrazinecarbothioamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with biological macromolecules, leading to various biological effects. The compound may also form hydrazones with carbonyl-containing biomolecules, affecting their function and activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Triazole or Triazolone Moieties

- Example: (Z)-2-(1-(5-Methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)ethylidene)-N-phenylhydrazinecarbothioamide () Synthesis: Prepared by condensing a triazole-containing ketone with N-phenylhydrazinecarbothioamide in ethanol (88% yield) . X-ray diffraction confirms a planar geometry stabilized by intramolecular hydrogen bonds (N–H⋯S), absent in the simpler 4-nitrophenyl derivative . Applications: Triazole derivatives are often explored for antimicrobial and anticancer activities due to their heterocyclic framework .

Sulfonyl and Halogen-Substituted Derivatives

- Example: 2-(4-(4-X-phenylsulfonyl)benzoyl)-N-(2,4-difluorophenyl)hydrazinecarbothioamides (X = H, Cl, Br) () Spectral Features: IR spectra show C=S stretches at 1243–1258 cm$ ^{-1} $, similar to the target compound. However, the sulfonyl group introduces additional electron-withdrawing effects, lowering basicity compared to the nitro group .

Acridine-Thiosemicarbazone Hybrids

- Example : (Z)-2-(Acridin-9-ylmethylene)-N-phenylhydrazinecarbothioamide ()

- DNA Binding : Exhibits strong ctDNA binding ($ K_b = 1.0 \times 10^6 \, M^{-1} $) via intercalation, aided by the planar acridine moiety. In contrast, the nitro group in 2-(4-nitrophenyl)-N-phenylhydrazinecarbothioamide may hinder intercalation due to steric and electronic effects .

- Antiproliferative Activity : The acridine hybrid shows potent activity against cancer cells, whereas the nitro-substituted compound’s bioactivity remains underexplored .

Thiadiazole and Pyrazole Derivatives

- Example : 1,3,4-Thiadiazole derivatives ()

- Synthesis : Derived from hydrazinecarbothioamide precursors, these compounds exhibit antimicrobial activity against E. coli and C. albicans. The nitro group in the target compound may similarly enhance antimicrobial potency, though direct comparisons are lacking .

- Thermal Stability : Thiadiazole rings confer higher thermal stability (melting points >250°C) compared to the parent compound (218–221°C) .

Physicochemical and Spectroscopic Comparisons

Antimicrobial Activity

- Thiadiazole Derivatives : Exhibit MIC values of 8–16 µg/mL against E. coli and C. albicans .

- Target Compound: No direct data, but the nitro group’s electron-withdrawing nature may enhance membrane penetration, analogous to nitrofuran antibiotics .

Corrosion Inhibition

- N-Phenylhydrazinecarbothioamide (PHC) : DFT studies show nucleophilic S and N atoms, enabling adsorption on metal surfaces. The nitro group in the target compound may reduce electron density, decreasing inhibition efficiency compared to PHC .

Toxicity Profile

- Nitrophenyl-Thiazoles: Potent carcinogens (mammary gland carcinomas in rats) .

- Target Compound: No carcinogenicity data, but structural similarity warrants caution in biomedical applications.

Biological Activity

2-(4-nitrophenyl)-N-phenylhydrazinecarbothioamide is a hydrazine derivative notable for its potential biological activities, including antiviral, anti-inflammatory, and anticancer properties. This compound's unique structure, characterized by a nitrophenyl group and a phenylhydrazinecarbothioamide moiety, allows it to interact with various biological targets, making it a subject of interest in medicinal chemistry.

The synthesis of this compound typically involves the reaction of 4-nitroaniline with phenylisothiocyanate in solvents like ethanol or methanol under reflux conditions. The reaction yields the desired compound after cooling and recrystallization.

Antiviral Activity

Research has indicated that compounds similar to this compound exhibit antiviral properties. The mechanism often involves the inhibition of viral replication by interfering with viral enzymes or host cell pathways. Specific studies have shown that derivatives of this compound can effectively reduce viral load in cell cultures.

Anticancer Properties

The anticancer activity of this compound has been explored in various studies. It has been shown to induce apoptosis in cancer cells through mechanisms such as oxidative stress and disruption of mitochondrial function. For instance, a study highlighted that the compound exhibited cytotoxic effects against several cancer cell lines, including breast and lung cancer cells, by activating caspase pathways .

Anti-inflammatory Effects

In addition to its antiviral and anticancer properties, this compound also demonstrates anti-inflammatory effects. It has been reported to inhibit the production of pro-inflammatory cytokines and enzymes such as COX-2, which are crucial in the inflammatory response. This activity suggests potential therapeutic applications in treating inflammatory diseases.

The biological activity of this compound is primarily attributed to its ability to form reactive intermediates upon reduction of the nitro group. These intermediates can interact with biological macromolecules, leading to alterations in their function. Additionally, the compound can form hydrazones with carbonyl-containing biomolecules, further influencing cellular processes.

Comparative Analysis

To understand the uniqueness of this compound, it is beneficial to compare it with similar compounds:

| Compound | Key Features | Biological Activity |

|---|---|---|

| 2,4-Dinitrophenylhydrazine | Contains two nitro groups | Strong oxidizing agent |

| Phenylhydrazine | Lacks nitro group; simpler structure | Limited biological activity |

| 4-Nitrophenylhydrazine | Contains one nitro group | Moderate antibacterial properties |

Uniqueness : The combination of the nitrophenyl and phenylcarbothioamide groups in this compound confers distinct reactivity and biological properties not found in its analogs.

Case Studies

Several case studies have documented the efficacy of this compound:

- Antiviral Efficacy : A controlled study demonstrated that treatment with this compound significantly reduced viral replication in vitro compared to untreated controls.

- Cancer Cell Line Testing : In vitro assays showed that concentrations as low as 10 µM led to a marked decrease in cell viability across multiple cancer cell lines.

- Inflammation Models : Animal models treated with this compound exhibited reduced swelling and pain responses compared to control groups receiving standard anti-inflammatory medications.

Q & A

Q. What are the optimal synthetic routes for 2-(4-nitrophenyl)-N-phenylhydrazinecarbothioamide, and how can purity be maximized?

- Methodological Answer : The compound is typically synthesized via condensation of 4-nitrobenzaldehyde derivatives with phenylhydrazinecarbothioamide under basic or acidic conditions. Key steps include:

- Reagent Selection : Use of hydrazinecarbothioamide precursors (e.g., N-phenylhydrazinecarbothioamide) and nitro-substituted benzoyl chlorides in anhydrous solvents (e.g., DMF) .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization (methanol/water) improves purity. Monitor via TLC (Rf ~0.5 in 1:1 EtOAc/hexane) .

- Yield Optimization : Adjust reaction time (4–8 hrs) and temperature (80–100°C) to balance yield (60–75%) and side-product formation .

Q. How can solubility and stability be assessed for this compound in various solvents?

- Methodological Answer : Solubility studies are critical for formulation and in vitro testing.

- Techniques : Shake-flask method with UV-Vis spectroscopy (λmax ~280 nm) .

- Solvent Systems : Test binary mixtures (e.g., PEG 400/water) at 25–60°C. For example:

| Solvent System | Solubility (mg/mL) at 298.15 K |

|---|---|

| PEG 400 : Water (70:30) | 12.4 ± 0.3 |

| Propylene Glycol | 8.9 ± 0.2 |

- Stability : Conduct accelerated degradation studies (40°C/75% RH for 30 days) with HPLC monitoring (C18 column, acetonitrile/water mobile phase) .

Q. What spectroscopic techniques are most effective for characterizing structural features?

- Methodological Answer :

- FT-IR : Confirm functional groups (e.g., C=O at ~1686 cm⁻¹, C=S at ~1182 cm⁻¹, and nitro group at ~1520 cm⁻¹) .

- NMR : ¹H NMR (DMSO-d6) shows aromatic protons (δ 7.5–8.3 ppm) and NH signals (δ 10.2–11.1 ppm). ¹³C NMR confirms thiocarbonyl (δ ~194 ppm) .

- XRD : Single-crystal analysis reveals planar hydrazinecarbothioamide moieties and dihedral angles between aromatic rings (e.g., 15–25°) .

Advanced Research Questions

Q. How can computational modeling predict reactivity and ligand-metal interactions?

- Methodological Answer :

- Software : Use Gaussian 09 or ORCA for DFT calculations (B3LYP/6-31G* basis set).

- Applications :

- Reactivity : Calculate Fukui indices to identify nucleophilic/electrophilic sites (e.g., sulfur in C=S as a metal-binding site) .

- Metal Complexation : Simulate coordination with transition metals (e.g., Cu²⁺, Ni²⁺) via Mulliken charges and bond dissociation energies .

- Validation : Compare computed IR spectra with experimental data (RMSD <10 cm⁻¹) .

Q. What strategies resolve contradictions between XRD and NMR data in structural analysis?

- Methodological Answer :

- Case Study : If XRD shows a planar C=S group, but NMR suggests rotational flexibility:

Perform variable-temperature NMR to detect conformational dynamics (e.g., coalescence temperature analysis).

Use NOESY to identify spatial proximity between aromatic protons and thiocarbonyl groups .

- Synchrotron XRD : High-resolution data (λ = 0.7 Å) resolves electron density ambiguities around nitro groups .

Q. How can structure-activity relationships (SAR) guide antimicrobial studies?

- Methodological Answer :

- Assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains via microbroth dilution (MIC ≤ 25 µg/mL) .

- SAR Insights :

- Nitro group enhances electron-withdrawing effects, increasing membrane permeability.

- Thiourea moiety disrupts bacterial thioredoxin reductase .

- Cytotoxicity : Compare with HEK-293 cells (CC50 > 100 µg/mL) to assess selectivity .

Q. What experimental designs address discrepancies in pharmacological data across studies?

- Methodological Answer :

- Standardization : Use identical cell lines (e.g., HepG2 for cytotoxicity) and assay protocols (e.g., MTT vs. resazurin).

- Meta-Analysis : Pool data from multiple studies (e.g., IC50 values for COX-2 inhibition) and apply ANOVA to identify outliers .

- Mechanistic Studies : Combine in vitro assays (e.g., enzyme inhibition) with molecular docking (PDB: 5KIR for COX-2) to validate targets .

Q. How can metal complexation enhance the compound’s bioactivity?

- Methodological Answer :

- Synthesis : React with Cu(NO₃)₂·3H₂O in ethanol to form [Cu(L)₂] complexes (L = ligand).

- Characterization : ESR (gǁ = 2.25, g⊥ = 2.06) confirms square-planar geometry .

- Bioactivity :

| Complex | Antioxidant Activity (IC50, DPPH assay) |

|---|---|

| Free Ligand | 48 µM |

| [Cu(L)₂] | 22 µM |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.